
2-Ethoxy-3-isocyanatopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-isocyanatopyridine is a heterocyclic organic compound with the molecular formula C8H8N2O2 It is a derivative of pyridine, featuring an ethoxy group at the second position and an isocyanate group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-isocyanatopyridine typically involves the reaction of 2-ethoxypyridine with phosgene or a similar isocyanate-forming reagent. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group at the desired position. The general reaction scheme is as follows:
Starting Material: 2-Ethoxypyridine
Reagent: Phosgene (COCl2) or an equivalent isocyanate-forming reagent
Conditions: The reaction is usually performed in an inert solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety when handling hazardous reagents like phosgene. The use of alternative, less hazardous reagents for isocyanate formation is also explored to enhance the safety and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-isocyanatopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes and alkynes, to form heterocyclic compounds.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide, at room temperature or slightly elevated temperatures.
Cycloaddition Reactions: Reagents such as alkenes or alkynes are used, often in the presence of a catalyst like a transition metal complex. The reactions are performed under mild conditions to prevent decomposition of the isocyanate group.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the isocyanate group. The reaction is usually carried out at room temperature.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Scientific Research Applications
2-Ethoxy-3-isocyanatopyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential use in the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-isocyanatopyridine depends on the specific reaction or application. In general, the isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity underlies its use in the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved vary depending on the specific application, but typically involve nucleophilic attack on the isocyanate group.
Comparison with Similar Compounds
2-Ethoxy-3-isocyanatopyridine can be compared with other isocyanate-containing pyridine derivatives, such as:
2-Isocyanatopyridine: Lacks the ethoxy group, making it less sterically hindered and potentially more reactive.
3-Isocyanatopyridine: Has the isocyanate group at a different position, which can affect its reactivity and the types of reactions it undergoes.
2-Ethoxy-4-isocyanatopyridine: Has the isocyanate group at the fourth position, which can lead to different regioselectivity in reactions.
The presence of the ethoxy group in this compound can influence its reactivity and the types of reactions it undergoes, making it unique compared to other isocyanate-containing pyridine derivatives.
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-ethoxy-3-isocyanatopyridine |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8-7(10-6-11)4-3-5-9-8/h3-5H,2H2,1H3 |
InChI Key |
NPQVKRNYJBVMJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=N1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


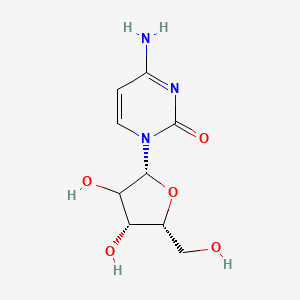
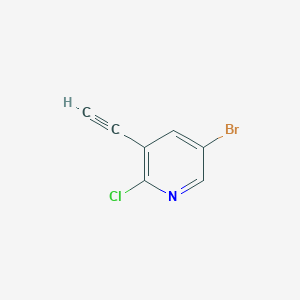
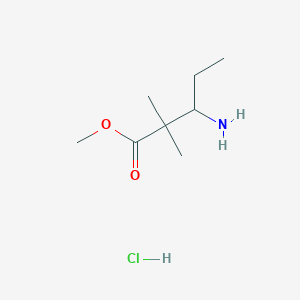
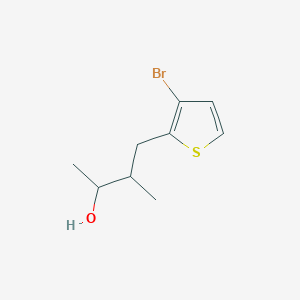

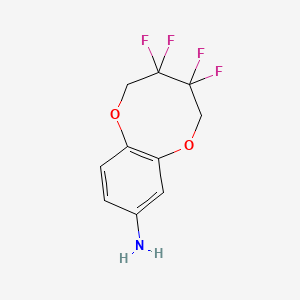
![6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride](/img/structure/B13579071.png)
![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)






